molecular formula C7H5F2NO B066544 N-(2,3-difluorophenyl)formamide CAS No. 170106-61-3

N-(2,3-difluorophenyl)formamide

Cat. No.: B066544
CAS No.: 170106-61-3
M. Wt: 157.12 g/mol
InChI Key: XSBRFZHPPGMIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Difluorophenyl)formamide is a fluorinated aromatic formamide derivative characterized by a formamide group (-NHCHO) attached to a 2,3-difluorophenyl ring. Formamides and benzamides are critical in medicinal chemistry due to their hydrogen-bonding capabilities, conformational flexibility, and roles in drug design . Fluorine substituents enhance metabolic stability and influence intermolecular interactions, such as C–H···F contacts and halogen bonding, which are pivotal in crystal packing and bioactivity .

Properties

CAS No.

170106-61-3

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

N-(2,3-difluorophenyl)formamide

InChI

InChI=1S/C7H5F2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-4H,(H,10,11)

InChI Key

XSBRFZHPPGMIJQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)NC=O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC=O

Synonyms

Formamide, N-(2,3-difluorophenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Fluorinated Benzamides

The closest analog to N-(2,3-difluorophenyl)formamide in the evidence is N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) , a trifluorinated benzamide. Key structural features of Fo23 include:

  • Coplanar aromatic rings (interplanar angle: 0.5°) with the amide group tilted at ~23° from the aromatic planes .
  • 1D amide···amide hydrogen bonds along the a-axis (N1···O1 distance: 3.054 Å) and C–H···F/O interactions forming an aR22(12) synthon .
  • C–F···C stacking (F12···C26 distance: 3.151 Å), stabilizing the crystal lattice .

Comparison Table 1: Fo23 vs. Other Halogenated Benzamides

Property Fo23 (C₁₃H₈F₃NO) JOFHAO (Chloro Analog) YAZBIN (2,4-Difluorobenzamide)
Substituents 2-F, 2,3-diF 2-Cl, 2,3-diCl 2,4-diF, 2,4-diF
Space Group Pn (No. 7) Pc (No. 7) P2₁/c
Z’ Value 1 2 1
Key Interactions N–H···O, C–H···F Cl···Cl, C–H···Cl N–H···O, F···F
Melting Point (°C) 100–102 Not reported Not reported
Comparison with Formamide Derivatives

Formamide derivatives exhibit distinct conformational preferences based on substituent positions:

  • N-Phenylformamide : Near-coplanar aromatic and formamide groups (dihedral angle: 10.5°) .
  • N-(2,6-Difluorophenyl)formamide : Larger dihedral angle (58.4°) due to steric hindrance from ortho-fluorine substituents .
  • This compound (hypothetical): Expected to adopt an intermediate dihedral angle (~20–30°) based on analog trends.

Comparison Table 2: Dihedral Angles in Formamides

Compound Dihedral Angle (°) Reference
N-Phenylformamide 10.5
N-(2,6-Difluorophenyl)formamide 58.4
N-(2,6-Dibromophenyl)formamide 83.2
Physicochemical and Functional Differences
  • Hydrogen Bonding : Fo23’s amide group participates in stronger N–H···O interactions compared to formamides, which rely more on weaker C–H···F/O contacts .
  • Thermal Stability: Fo23’s melting point (100–102°C) is lower than non-fluorinated benzamides, reflecting fluorine’s electron-withdrawing effects .
Gaps in Structural Data
  • No direct trifluorinated benzamide analogs (e.g., C₁₃H₈F₃NO) exist in the Cambridge Structural Database (CSD) besides Fo23, limiting comparative studies .
  • Mixed halogenated derivatives (e.g., Cl/F or Br/F) remain unreported, representing a synthetic and structural frontier .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.